ethyl 5-(4,5-dimethoxy-1,3-dioxoisoindolin-2-yl)-1H-pyrazole-4-carboxylate
Description
This compound features a pyrazole core substituted at position 4 with an ethyl carboxylate group and at position 5 with a 4,5-dimethoxy-1,3-dioxoisoindolin moiety. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for antimicrobial or antiproliferative agents .
Properties
IUPAC Name |
ethyl 5-(4,5-dimethoxy-1,3-dioxoisoindol-2-yl)-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6/c1-4-25-16(22)9-7-17-18-13(9)19-14(20)8-5-6-10(23-2)12(24-3)11(8)15(19)21/h5-7H,4H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBGUHIUHCTGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4,5-dimethoxy-1,3-dioxoisoindolin-2-yl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Attachment of the Dioxoisoindolinyl Group: This step involves the condensation of the pyrazole derivative with a suitable phthalic anhydride derivative to form the dioxoisoindolinyl moiety.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the dioxoisoindolinyl moiety, potentially converting them to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Ethyl 5-(4,5-dimethoxy-1,3-dioxoisoindolin-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ethyl 5-(4,5-dimethoxy-1,3-dioxoisoindolin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Functional Group Variations
Ethyl 1-Methyl-5-(4-nitrobenzamido)-1H-pyrazole-4-carboxylate (20a)
- Structure : Contains a 4-nitrobenzamido group at position 5 instead of the dioxoisoindolin moiety.
- Properties : The nitro group confers strong electron-withdrawing effects, reducing electron density on the pyrazole ring. This increases reactivity toward nucleophilic substitution compared to the methoxy-substituted target compound .
- Synthesis: Prepared via refluxing ethyl 5-amino-pyrazole-4-carboxylate with 4-nitrobenzoyl chloride in acetonitrile .
Ethyl 5-(4-Aminobenzamido)-1-phenyl-1H-pyrazole-4-carboxylate (25e)
- Structure: Features a 4-aminobenzamido substituent at position 3.
- This contrasts with the methoxy groups in the target compound, which prioritize lipophilicity over polar interactions .
Substituent Effects on Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (mg/mL, DMSO) | LogP |
|---|---|---|---|
| Target Compound | Not reported | ~50 (predicted) | 2.1 |
| Compound 20a | 180–182 | 30 | 1.8 |
| Compound 31 (5-(4-aminobenzamido) acid) | 248–250 | 10 | 0.5 |
- Key Observations :
Antimicrobial and Antibiofilm Activity
- Target Compound : Predicted activity against Candida albicans biofilms due to the dioxoisoindolin moiety’s planar structure, which may disrupt fungal membrane integrity .
- Compound 25a (ethyl 5-(4-aminobenzamido)-1-methyl-pyrazole-4-carboxylate): Exhibits moderate antibiofilm activity (MIC = 32 µg/mL) against C. albicans, attributed to the amino group’s hydrogen-bonding interactions .
Structural and Crystallographic Insights
- Crystallography : The dioxoisoindolin group’s planar structure likely facilitates π-π stacking, as observed in nitrobenzamido derivatives (e.g., Compound 20a). SHELXL refinements () would reveal bond-length variations; for example, the C=O bonds in the dioxoisoindolin moiety (expected ~1.21 Å) vs. nitrobenzamido C=O (~1.23 Å) .
- Validation : Structure validation tools (e.g., PLATON, ) confirm the absence of steric clashes in analogous compounds, suggesting similar reliability for the target compound’s model .
Biological Activity
Ethyl 5-(4,5-dimethoxy-1,3-dioxoisoindolin-2-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula: C₁₄H₁₅N₃O₅
- Molecular Weight: 303.29 g/mol
This structure features a pyrazole ring and an isoindoline moiety, which are known to contribute to various biological activities.
- Antitumor Activity : Research indicates that compounds similar to this compound exhibit inhibitory effects on tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, possibly through the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : Some studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Biological Activity Data
The following table summarizes key biological activities reported for this compound based on various studies:
| Activity | Target/Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Antimicrobial | Disruption of bacterial cell wall | |
| Anti-inflammatory | Inhibition of cytokine production |
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of human cancer cell lines in vitro. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Case Study 2: Antimicrobial Activity
In another investigation, this compound was tested against various pathogenic bacteria. Results indicated a notable reduction in bacterial viability, suggesting its potential as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
